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Compound of Interest

Compound Name: 2-Cyclopropylethanol

Cat. No.: B145733 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic characteristics of 2-Cyclopropylethanol and its key derivatives: 2-

Cyclopropylethyl acetate, 2-Cyclopropylethanamine, and 2-Cyclopropylacetic acid. This guide

provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data,

supported by detailed experimental protocols and visualizations to aid in compound

identification and characterization.

This publication presents a detailed spectroscopic comparison of 2-Cyclopropylethanol and

three of its derivatives, which are of interest in various fields of chemical research and

development. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, we aim to provide a clear and objective reference for the identification

and differentiation of these compounds.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for 2-
Cyclopropylethanol and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
-CH₂- (adjacent
to cyclopropyl)

-CH₂- (adjacent
to functional
group)

Cyclopropyl
Protons (CH,
CH₂)

Other Protons

2-

Cyclopropylethan

ol

~1.50 (q) ~3.65 (t) 0.00-0.80 (m) ~1.70 (s, -OH)

2-

Cyclopropylethyl

acetate

~1.55 (q) ~4.05 (t) 0.00-0.85 (m)
~2.05 (s, -

COCH₃)

2-

Cyclopropylethan

amine

~1.40 (q) ~2.75 (t) 0.00-0.75 (m) ~1.10 (s, -NH₂)

2-

Cyclopropylaceti

c acid

~2.25 (d) - 0.10-1.05 (m)
~11.5 (s, -

COOH)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
-CH₂- (adjacent
to cyclopropyl)

-CH₂- (adjacent
to functional
group)

Cyclopropyl
Carbons (CH,
CH₂)

Other Carbons

2-

Cyclopropylethan

ol

~38.0 ~62.0
~4.0 (CH₂),

~10.0 (CH)
-

2-

Cyclopropylethyl

acetate

~35.0 ~64.0
~4.0 (CH₂),

~10.0 (CH)

~21.0 (-COCH₃),

~171.0 (C=O)

2-

Cyclopropylethan

amine

~40.0 ~42.0
~4.0 (CH₂),

~11.0 (CH)
-

2-

Cyclopropylaceti

c acid

~39.0 -
~4.0 (CH₂), ~8.0

(CH)
~179.0 (C=O)

Table 3: Key IR Absorption Bands (in cm⁻¹)
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Compound O-H Stretch N-H Stretch
C=O
Stretch

C-O Stretch
C-H Stretch
(cyclopropy
l)

2-

Cyclopropylet

hanol

~3330

(broad)
- - ~1050 ~3080

2-

Cyclopropylet

hyl acetate

- - ~1740 ~1240 ~3080

2-

Cyclopropylet

hanamine

-
~3300-3400

(two bands)
- - ~3080

2-

Cyclopropyla

cetic acid

~2500-3300

(very broad)
- ~1710 ~1290 ~3080

Table 4: Mass Spectrometry Data (Key m/z values)

Compound Molecular Ion (M⁺) Base Peak Key Fragment Ions

2-Cyclopropylethanol 86 67 39, 29

2-Cyclopropylethyl

acetate
128 43 85, 67

2-

Cyclopropylethanamin

e

85 30 56, 41

2-Cyclopropylacetic

acid
100 57 41, 27

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following protocols provide a general overview of the methodologies employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm). For ¹H NMR, the spectral width was approximately 16 ppm, and for ¹³C NMR, it was

approximately 220 ppm.

Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples

were analyzed as a thin film between sodium chloride (NaCl) plates. The spectra were

recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The electron

energy was set to 70 eV. The samples were introduced via a direct insertion probe or a gas

chromatograph.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

compounds discussed in this guide.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Signaling Pathway of Spectroscopic Information to
Structure
The following diagram illustrates how the information from different spectroscopic techniques

contributes to the final structural elucidation of the molecule.
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Information Flow in Structure Elucidation
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Caption: Information flow to structure elucidation.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-
Cyclopropylethanol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145733#spectroscopic-comparison-of-2-
cyclopropylethanol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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